Cas no 313398-28-6 (4-(6-chloro-4-phenylquinazolin-2-yl)aminobenzoic acid)

4-(6-Chloro-4-phenylquinazolin-2-yl)aminobenzoic acid is a quinazoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a chloro-substituted quinazoline core linked to a phenyl ring and an aminobenzoic acid moiety, offering versatility for further functionalization. This compound may serve as a key intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors or other targeted therapeutics. The presence of both electron-withdrawing (chloro) and electron-donating (amino) groups enhances its reactivity, making it suitable for selective modifications. Its well-defined aromatic system and carboxylic acid functionality also facilitate solubility and derivatization for structure-activity relationship studies.
4-(6-chloro-4-phenylquinazolin-2-yl)aminobenzoic acid structure
313398-28-6 structure
Product Name:4-(6-chloro-4-phenylquinazolin-2-yl)aminobenzoic acid
CAS No:313398-28-6
MF:C21H14ClN3O2
MW:375.807763576508
MDL:MFCD01829434
CID:3070034
PubChem ID:1203068
Update Time:2025-10-29

4-(6-chloro-4-phenylquinazolin-2-yl)aminobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-((6-chloro-4-phenylquinazolin-2-yl)amino)benzoic acid
    • STL317397
    • CBMicro_035902
    • AB00667736-01
    • AG-690/13156427
    • 4-{[(2E)-6-chloro-4-phenylquinazolin-2(1H)-ylidene]amino}benzoic acid
    • AKOS022139281
    • AKOS000638722
    • BIM-0036081.P001
    • 313398-28-6
    • EN300-236148
    • 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoic acid
    • 4-[(6-chloro-4-phenyl-2-quinazolinyl)amino]benzoic acid
    • Oprea1_443559
    • STK098686
    • F0394-0001
    • Oprea1_006693
    • 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoicacid
    • BRD-K64615073-001-01-3
    • 4-(6-chloro-4-phenylquinazolin-2-yl)aminobenzoic acid
    • MDL: MFCD01829434
    • Inchi: 1S/C21H14ClN3O2/c22-15-8-11-18-17(12-15)19(13-4-2-1-3-5-13)25-21(24-18)23-16-9-6-14(7-10-16)20(26)27/h1-12H,(H,26,27)(H,23,24,25)
    • InChI Key: WJJGWIIFCRITMY-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)C(C1C=CC=CC=1)=NC(NC1C=CC(C(=O)O)=CC=1)=N2

Computed Properties

  • Exact Mass: 375.0774544Da
  • Monoisotopic Mass: 375.0774544Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 506
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 75.1Ų

4-(6-chloro-4-phenylquinazolin-2-yl)aminobenzoic acid Pricemore >>

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Additional information on 4-(6-chloro-4-phenylquinazolin-2-yl)aminobenzoic acid

Introduction to 4-(6-chloro-4-phenylquinazolin-2-yl)aminobenzoic Acid (CAS No. 313398-28-6)

4-(6-chloro-4-phenylquinazolin-2-yl)aminobenzoic acid, identified by its CAS number 313398-28-6, is a significant compound in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural properties and potential applications in drug discovery and development. The presence of a benzoic acid moiety linked to a quinazoline ring system, further substituted with a chlorine atom and a phenyl group, contributes to its distinct chemical profile and biological activity.

The compound's structure is characterized by a benzoic acid core, which is a well-known pharmacophore in medicinal chemistry. Benzoic acid derivatives have been extensively studied for their various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The incorporation of a quinazoline ring into the structure introduces additional functional groups that can modulate the compound's interactions with biological targets. Quinazoline derivatives are particularly interesting due to their role in several pharmacologically active agents, such as anticancer and antiviral drugs.

The specific substitution pattern in 4-(6-chloro-4-phenylquinazolin-2-yl)aminobenzoic acid, particularly the 6-chloro and 4-phenyl groups on the quinazoline ring, is crucial for its biological activity. These substituents can influence the compound's binding affinity and selectivity towards target enzymes or receptors. The chlorine atom, for instance, can enhance the compound's lipophilicity, while the phenyl group can provide additional hydrogen bonding interactions. These features make the compound a promising candidate for further investigation in drug development.

Recent research has highlighted the importance of quinazoline derivatives in medicinal chemistry. Studies have demonstrated that quinazoline-based compounds exhibit a wide range of biological activities, including kinase inhibition, which is relevant to cancer therapy. The quinazoline scaffold is known for its ability to interact with ATP-binding sites in kinases, making it an effective inhibitor. The presence of additional functional groups, such as the amine group in 4-(6-chloro-4-phenylquinazolin-2-yl)aminobenzoic acid, can further enhance its pharmacological properties.

In addition to its potential as an anti-cancer agent, 4-(6-chloro-4-phenylquinazolin-2-yl)aminobenzoic acid may also have applications in other therapeutic areas. For example, its structural similarity to known anti-inflammatory agents suggests that it could exhibit similar properties. The benzoic acid moiety is known to interact with cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that mediate inflammation. Therefore, this compound could be explored as a potential anti-inflammatory agent.

The synthesis of 4-(6-chloro-4-phenylquinazolin-2-yl)aminobenzoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically starts with the preparation of the quinazoline core, followed by functionalization with the benzoic acid and amine groups. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, may be employed to introduce the desired substituents efficiently.

Evaluation of the pharmacological activity of 4-(6-chloro-4-phenylquinazolin-2-yl)aminobenzoic acid involves both in vitro and in vivo studies. In vitro assays can provide initial insights into its biological activity by testing interactions with specific enzymes or receptors. For instance, enzyme inhibition studies can determine if the compound interacts with kinases or other relevant targets. In vivo studies further validate these findings by assessing the compound's effects on animal models.

The potential therapeutic applications of this compound are supported by ongoing research in molecular pharmacology. Advances in computational chemistry and drug design have enabled researchers to predict the binding modes of small molecules like 4-(6-chloro-4-phenylquinazolin-2-yl)aminobenzoic acid with biological targets. These predictions can guide experimental design and help optimize the compound's pharmacological properties.

Future directions for research on 4-(6-chloro-4-phenylquinazolin-2-yl)aminobenzoic acid include exploring its mechanism of action and developing analogs with improved properties. Understanding how the compound interacts with biological targets at a molecular level can provide insights into its therapeutic potential and guide further modifications. Additionally, synthesizing analogs with different substitution patterns can help identify more potent and selective derivatives.

The development of new pharmaceutical agents relies heavily on advancements in synthetic chemistry and molecular biology. Compounds like 4-(6-chloro-4-phenylquinazolin-2-yIAMINOBENZOIC ACID play a crucial role in this process by serving as starting points for drug discovery programs. Their unique structural features and potential biological activities make them valuable tools for researchers working on innovative therapies.

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